N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide
Overview
Description
N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide: is an organic compound with the molecular formula C8H15ClN2O. It is a derivative of cyclopentane, featuring an aminomethyl group and a chloroacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide typically involves the reaction of cyclopentylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Cyclopentylamine + Chloroacetyl Chloride → this compound
- Reaction Conditions : The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide undergoes various chemical reactions, including:
- Substitution Reactions : The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
- Oxidation and Reduction : The aminomethyl group can undergo oxidation to form corresponding imines or reduction to form amines.
- Hydrolysis : The compound can be hydrolyzed under acidic or basic conditions to yield cyclopentylamine and chloroacetic acid.
Common Reagents and Conditions
- Nucleophilic Substitution : Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Oxidation : Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
- Reduction : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
- Hydrolysis : Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
- Substitution : Formation of substituted acetamides.
- Oxidation : Formation of imines or nitriles.
- Reduction : Formation of primary or secondary amines.
- Hydrolysis : Formation of cyclopentylamine and chloroacetic acid .
Scientific Research Applications
N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide has diverse applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of more complex organic molecules.
- Biology : Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Medicine : Explored for its potential therapeutic applications, including as a precursor for drug development.
- Industry : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The chloroacetamide group can act as an electrophile, reacting with nucleophilic residues in proteins, leading to covalent modification and inhibition of protein function .
Comparison with Similar Compounds
N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide can be compared with other similar compounds, such as:
- N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine : Differing by the presence of dimethyl groups, this compound has distinct chemical properties and applications.
- Cyclopentylamine : Lacking the chloroacetamide group, it serves as a simpler analog with different reactivity.
- Chloroacetamide : Without the cyclopentyl and aminomethyl groups, it is a more basic structure used in various chemical reactions .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in organic synthesis. Further research into its mechanism of action and applications could unlock new possibilities in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O/c9-5-7(12)11-8(6-10)3-1-2-4-8/h1-6,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDIVOQYEDVDSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587601 | |
Record name | N-[1-(Aminomethyl)cyclopentyl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-44-1 | |
Record name | N-[1-(Aminomethyl)cyclopentyl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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